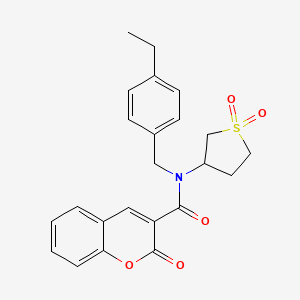![molecular formula C22H19N3O2 B11599204 3-{[4-(4-Ethoxyphenyl)phthalazin-1-yl]amino}phenol](/img/structure/B11599204.png)
3-{[4-(4-Ethoxyphenyl)phthalazin-1-yl]amino}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-(4-Ethoxyphenyl)phthalazin-1-yl]amino}phenol is a complex organic compound that belongs to the class of phthalazine derivatives. Phthalazine derivatives are known for their significant biological activities and pharmacological properties. This compound is characterized by the presence of an ethoxyphenyl group attached to a phthalazinyl moiety, which is further linked to an aminophenol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(4-Ethoxyphenyl)phthalazin-1-yl]amino}phenol typically involves multi-step organic reactions. One common method involves the reaction of 4-(4-ethoxyphenyl)phthalazin-1-one with aminophenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like dry acetone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(4-Ethoxyphenyl)phthalazin-1-yl]amino}phenol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding hydroquinone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenolic and phthalazinyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted phenolic compounds.
Scientific Research Applications
3-{[4-(4-Ethoxyphenyl)phthalazin-1-yl]amino}phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and bacterial infections.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[4-(4-Ethoxyphenyl)phthalazin-1-yl]amino}phenol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 4-{[4-(4-Isopropylphenyl)phthalazin-1-yl]amino}phenol
- 4-{[4-(4-Methoxyphenyl)phthalazin-1-yl]amino}phenol
- 4-{[4-(4-Methylphenyl)phthalazin-1-yl]amino}phenol
Uniqueness
Compared to similar compounds, 3-{[4-(4-Ethoxyphenyl)phthalazin-1-yl]amino}phenol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance its solubility and ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H19N3O2 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
3-[[4-(4-ethoxyphenyl)phthalazin-1-yl]amino]phenol |
InChI |
InChI=1S/C22H19N3O2/c1-2-27-18-12-10-15(11-13-18)21-19-8-3-4-9-20(19)22(25-24-21)23-16-6-5-7-17(26)14-16/h3-14,26H,2H2,1H3,(H,23,25) |
InChI Key |
PWSKOGHHXQJEBR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-[(8-ethyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)sulfanyl]acetate](/img/structure/B11599128.png)

![Methyl 2-[(5Z)-4-oxo-2-[(2E)-2-[(3,4,5-trimethoxyphenyl)methylidene]hydrazin-1-YL]-4,5-dihydro-1,3-thiazol-5-ylidene]acetate](/img/structure/B11599135.png)
![N-[4-(dimethylamino)benzyl]-2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide](/img/structure/B11599143.png)
![propan-2-yl 6-(4-butoxy-3-ethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11599150.png)

![(2Z)-2-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-6-benzyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11599159.png)
![4-ethoxy-N-[(1Z)-3-[(4-hydroxyphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B11599164.png)
![2-(benzylsulfanyl)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11599166.png)
![(2Z)-6-phenyl-2-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11599170.png)
![N-(4-chlorophenyl)-2-{3-[2-(4-methoxyphenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11599174.png)
![4,4-dimethyl-13-(2-methylprop-2-enylsulfanyl)-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B11599177.png)
![1,3-diethyl-5-{[1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11599187.png)
![1-(3-methylbenzyl)-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole](/img/structure/B11599197.png)
